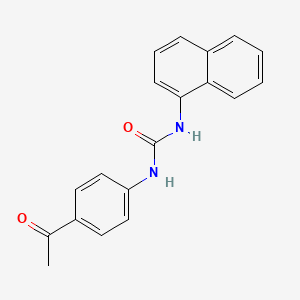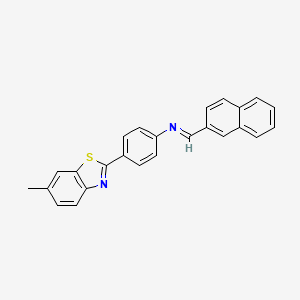
4-((4-Fluorophenoxy)acetyl)-3-hydroxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Fluorophenoxy)acetyl)-3-hydroxyphenyl acetate is an organic compound that features a fluorophenoxy group, an acetyl group, and a hydroxyphenyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenoxy)acetyl)-3-hydroxyphenyl acetate typically involves the reaction of 4-fluorophenol with acetic anhydride to form 4-fluorophenyl acetate. This intermediate is then reacted with 3-hydroxyphenyl acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Fluorophenoxy)acetyl)-3-hydroxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
Aplicaciones Científicas De Investigación
4-((4-Fluorophenoxy)acetyl)-3-hydroxyphenyl acetate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-((4-Fluorophenoxy)acetyl)-3-hydroxyphenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorophenol
- 3-Hydroxyphenyl acetic acid
Uniqueness
4-((4-Fluorophenoxy)acetyl)-3-hydroxyphenyl acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
303104-78-1 |
|---|---|
Fórmula molecular |
C16H13FO5 |
Peso molecular |
304.27 g/mol |
Nombre IUPAC |
[4-[2-(4-fluorophenoxy)acetyl]-3-hydroxyphenyl] acetate |
InChI |
InChI=1S/C16H13FO5/c1-10(18)22-13-6-7-14(15(19)8-13)16(20)9-21-12-4-2-11(17)3-5-12/h2-8,19H,9H2,1H3 |
Clave InChI |
KANCGXUNSZDJQV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{2-(4-butoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11984675.png)

![2-((2,5-Dichloro-6-methylpyrimidin-4-yl)thio)benzo[d]thiazole](/img/structure/B11984686.png)


![4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984698.png)


![7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-2H-chromen-2-one](/img/structure/B11984716.png)
![methyl 4-[(E)-(2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11984718.png)


![4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11984739.png)
